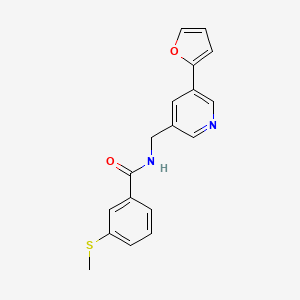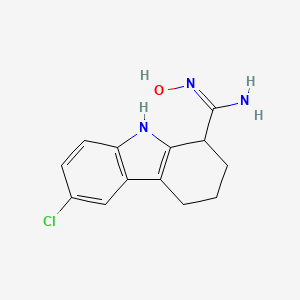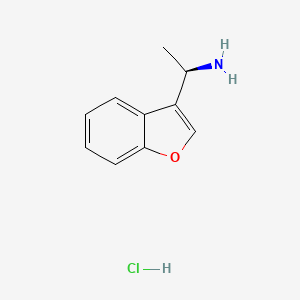
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, also known as FPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPMB is a benzamide derivative that can be synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively.
Applications De Recherche Scientifique
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurodegenerative diseases, such as Alzheimer's disease, this compound has been shown to have neuroprotective effects and improve cognitive function. In drug discovery, this compound has been used as a lead compound to design and synthesize new analogs with improved pharmacological properties.
Mécanisme D'action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes, such as histone deacetylases (HDACs) and tubulin polymerization, that play a crucial role in cancer cell growth and division. This compound has also been shown to modulate the activity of ion channels, such as voltage-gated potassium channels, which are involved in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells, neuroprotection and improvement of cognitive function in animal models of neurodegenerative diseases, and modulation of ion channel activity. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide in lab experiments is its potential as a lead compound for drug discovery. This compound has been shown to have potent activity against cancer cells and neuroprotective effects, making it a promising candidate for the development of new therapeutics. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide, including the design and synthesis of new analogs with improved pharmacological properties, the elucidation of its mechanism of action, and the exploration of its potential applications in other fields, such as cardiovascular disease and infectious diseases. Additionally, the development of new formulations and delivery methods may improve the bioavailability and pharmacokinetics of this compound, making it a more effective therapeutic agent.
Conclusion
In conclusion, this compound, or this compound, is a benzamide derivative that has gained significant attention in the scientific community due to its potential applications in cancer research, neurodegenerative diseases, and drug discovery. This compound can be synthesized using different methods and has been shown to have potent activity against cancer cells, neuroprotective effects, and modulation of ion channel activity. However, its low solubility in aqueous solutions may affect its bioavailability and pharmacokinetics. Future research on this compound may lead to the development of new therapeutics for various diseases.
Méthodes De Synthèse
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-(methylthio)benzamide can be synthesized using different methods, including the reaction of 2-furylpyridine-3-carboxaldehyde with 3-(methylthio)benzoyl chloride in the presence of a base, such as pyridine, and a catalyst, such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain this compound. Another method involves the reaction of 2-furylpyridine-3-carboxaldehyde with 3-(methylthio)benzamide in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide.
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-16-5-2-4-14(9-16)18(21)20-11-13-8-15(12-19-10-13)17-6-3-7-22-17/h2-10,12H,11H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWBWLXFZYYTCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[cyano(2-methoxyphenyl)methyl]-2-methoxy-2-phenylacetamide](/img/structure/B2408824.png)
![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B2408827.png)
![4-{[2-[(2-anilino-2-oxoethyl)thio]-4-oxoquinazolin-3(4H)-yl]methyl}-N-cyclopentylbenzamide](/img/structure/B2408828.png)
![N-(2-methoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2408829.png)

![methyl 4-(2-((4-isopropyl-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)benzoate](/img/structure/B2408833.png)


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2408838.png)
